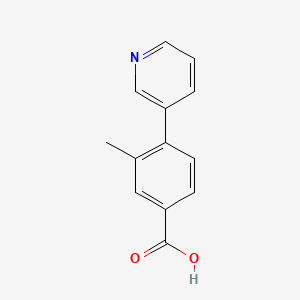
2-Hydroxymethyl-6-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxymethyl-6-isopropylphenol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, characterized by the presence of a hydroxymethyl group (-CH2OH) and an isopropyl group (-CH(CH3)2) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-6-isopropylphenol can be achieved through several methods. One common approach involves the reaction of phenol with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxymethyl-6-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-formyl-6-isopropylphenol or 2-carboxy-6-isopropylphenol.
Reduction: Formation of 2-hydroxymethyl-6-isopropylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxymethyl-6-isopropylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Hydroxymethyl-6-isopropylphenol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate enzymatic activity and cellular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxymethylphenol: Lacks the isopropyl group, resulting in different chemical and biological properties.
2-Isopropylphenol: Lacks the hydroxymethyl group, affecting its reactivity and applications.
2,6-Diisopropylphenol: Contains two isopropyl groups, leading to increased steric hindrance and altered reactivity
Uniqueness
The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
4397-16-4 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7,11-12H,6H2,1-2H3 |
Clé InChI |
MWBJMKYZFGPEMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=C1O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)



![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
amine](/img/structure/B12088034.png)


![7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12088047.png)
![[2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)


-](/img/structure/B12088066.png)

